![molecular formula C9H16N2O4 B1149204 2-Methyl-2,6-diazaspiro[3.4]octane oxalate CAS No. 135380-30-2](/img/structure/B1149204.png)

2-Methyl-2,6-diazaspiro[3.4]octane oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

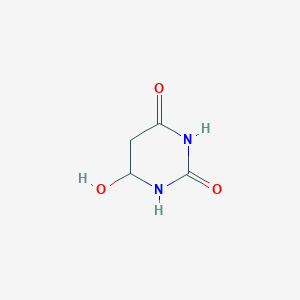

2-Methyl-2,6-diazaspiro[3.4]octane oxalate is a heterocyclic compound . It has a molecular weight of 216.24 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6) .Physical and Chemical Properties Analysis

The compound has a molecular weight of 216.24 . It should be stored at a temperature between 28 C .Applications De Recherche Scientifique

Synthetic Methodologies and Derivatives Development

One area of application is in the field of synthetic organic chemistry, where these compounds serve as key intermediates. For example, the [3+2] cycloaddition of methylenelactams with nitrones has been utilized to obtain various 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These reactions showcase the potential of such spirocyclic compounds in constructing complex molecular architectures with potential applications in medicinal chemistry and material science (Chiaroni et al., 2000). Similarly, the synthesis of diazaspiro and oxabicyclo octane derivatives through nucleophilic ring-opening reactions has been reported, highlighting the versatility of these spirocyclic frameworks in generating functionally rich scaffolds for further chemical exploration (Santos et al., 2000).

Template-Directed Synthesis of Metal Oxalates

Another significant application is in the template-directed synthesis of metal oxalates, where compounds like 2-Methyl-2,6-diazaspiro[3.4]octane are used as organic templates. For instance, the in situ N-methylation and crystal structure analysis of zinc and cobalt oxalates templated by derivatives of 2,6-diazaspiro[3.4]octane demonstrate the utility of these spirocyclic compounds in the construction of novel metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation technologies (Li et al., 2017).

Antimalarial Activity

Additionally, novel diazaspiro[3.4]octane series have been identified with activity against multiple stages of the Plasmodium falciparum lifecycle. These findings underscore the potential of diazaspiro[3.4]octane derivatives in the development of new antimalarial agents. The structure-activity relationship (SAR) studies associated with these compounds provide valuable insights into the molecular basis of their antimalarial activity and offer a pathway for the development of novel therapeutics (Le Manach et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-2,7-diazaspiro[3.4]octane;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUUQKINHURNAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C1)CCNC2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1149126.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1149138.png)

![2-(Benzo[b]thiophen-2-yl)ethanamine](/img/structure/B1149142.png)